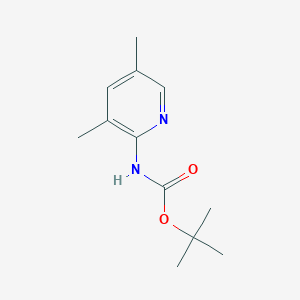![molecular formula C13H19NO2 B3224807 (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol CAS No. 1240390-30-0](/img/structure/B3224807.png)
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol
Descripción general
Descripción
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been shown to reduce bone resorption and increase bone mineral density in animal models of osteoporosis.
Mecanismo De Acción
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol acts as a selective antagonist of the CaSR, a G protein-coupled receptor that plays a critical role in calcium homeostasis. By inhibiting the CaSR, (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol can modulate various physiological processes, including bone metabolism, cardiovascular function, and cancer cell proliferation.
Biochemical and Physiological Effects:
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been shown to have various biochemical and physiological effects, including reducing bone resorption, increasing bone mineral density, inhibiting cancer cell proliferation, and reducing blood pressure. In addition, (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel and the transient receptor potential vanilloid 6 channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol in lab experiments is its high selectivity for the CaSR, which allows for specific modulation of calcium signaling pathways. However, one limitation of using (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol. One potential application is in the treatment of osteoporosis, where (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol may be used to reduce bone resorption and increase bone mineral density. Another potential application is in the treatment of cancer, where (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol may be used to inhibit cancer cell proliferation and induce apoptosis. In addition, further studies are needed to elucidate the precise mechanisms of action of (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol and to identify potential side effects and toxicity.
Propiedades
IUPAC Name |
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3/t10-,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYKKNODQVBHHI-DRZSPHRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2COCC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)


![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)





